molecular formula C12H10ClN3O B11793393 2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile

2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile

Cat. No.: B11793393
M. Wt: 247.68 g/mol
InChI Key: AIPYHGDYHDCMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile is an organic compound that features a pyrazole ring substituted with a benzyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile typically involves the reaction of 1-benzyl-4-chloro-3-hydroxypyrazole with acetonitrile in the presence of a suitable base. The reaction conditions often include:

    Solvent: Commonly used solvents include dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Base: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are used to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of catalysts.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of agrochemicals such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-chloro-3-hydroxypyrazole: A precursor in the synthesis of 2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile.

    2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: Compounds with similar pyrazole rings but different substituents, exhibiting various biological activities.

    Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)acetate:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

2-(1-benzyl-4-chloropyrazol-3-yl)oxyacetonitrile

InChI

InChI=1S/C12H10ClN3O/c13-11-9-16(15-12(11)17-7-6-14)8-10-4-2-1-3-5-10/h1-5,9H,7-8H2

InChI Key

AIPYHGDYHDCMRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)OCC#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.